Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate
Description
Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate is a synthetic furan-2-carboxylate derivative featuring a trimethylsilyl-protected ethynyl group at the 5-position of the furan ring. This compound is of interest in organic and medicinal chemistry due to the unique electronic and steric properties imparted by the trimethylsilyl (TMS) group and the ethynyl linker.
Properties
Molecular Formula |
C11H14O3Si |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
methyl 5-(2-trimethylsilylethynyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H14O3Si/c1-13-11(12)10-6-5-9(14-10)7-8-15(2,3)4/h5-6H,1-4H3 |
InChI Key |
BHJWKIMSFLRYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate typically involves the copper-catalyzed reactions of furan derivatives. One common method includes the reaction of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with carbon tetrachloride (CCl4) and methanol (MeOH) in the presence of a copper catalyst . This method yields high amounts of the desired product and is widely used in both laboratory and industrial settings.
Chemical Reactions Analysis
Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial chemical processes .
Mechanism of Action
The mechanism of action of Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate involves its reactivity with various molecular targets. The trimethylsilyl-ethynyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The furan ring provides stability and contributes to the compound’s unique chemical properties. The molecular pathways involved in its reactions are influenced by the specific conditions and reagents used .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Properties
Key Observations :
- The TMS-ethynyl group in the target compound introduces significant steric bulk and hydrophobicity, contrasting with the polar nitro (NO2) and hydroxymethyl (CH2OH) groups in analogs.
Key Observations :
- The Meerwein arylation method used for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate highlights a versatile route for introducing aryl groups to the furan ring .
- SC-XRD analysis of the fluorinated derivative revealed a planar molecular geometry stabilized by π-π stacking, critical for its antimycobacterial activity .
- The absence of structural data for the TMS-ethynyl compound suggests a need for targeted crystallographic studies to assess conformational flexibility and intermolecular interactions.
Key Observations :
- The fluorinated nitro derivative exhibits potent antimycobacterial activity by inhibiting MbtI, a salicylate synthase critical for iron acquisition in Mycobacterium tuberculosis .
Biological Activity
Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and stability, combined with a trimethylsilyl-ethynyl group that enhances its chemical reactivity. Its molecular formula is CHOSi, and it is characterized by the following structural components:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's biological activity.
- Trimethylsilyl Group : Enhances solubility and stability, allowing for various chemical reactions.
- Carboxylate Ester : The ester functionality is crucial for its reactivity in biological systems.
This compound interacts with various biomolecules, influencing several biological pathways. The trimethylsilyl group increases the compound's nucleophilicity, allowing it to participate in nucleophilic substitution reactions. The furan moiety can undergo oxidation and reduction reactions, potentially leading to the formation of biologically active metabolites.
Anticancer Potential
Furan derivatives have been explored for their anticancer properties. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate has shown cytotoxicity against cancer cell lines such as HeLa and HepG2 . It is hypothesized that this compound could exhibit similar effects due to the presence of the furan ring, which is often associated with anticancer activity.
Comparative Analysis with Similar Compounds
This table illustrates how this compound compares with other compounds in terms of biological activity. The unique combination of functional groups in this compound may provide distinct advantages over others.
Case Studies and Research Findings
- Antimicrobial Studies : Preliminary studies on related furan derivatives indicate promising antimicrobial properties. For instance, methyl 5-(hydroxymethyl)-2-furan carboxylate showed an MIC of 1.00 µg/mL against Staphylococcus aureus . Such findings suggest that this compound could also exhibit similar activities.
- Cytotoxicity Assays : In vitro studies have demonstrated that certain furan derivatives possess cytotoxic effects against various cancer cell lines. Research focusing on structural modifications has led to the identification of potent anticancer agents .
- Synthetic Applications : Beyond its biological implications, this compound serves as a valuable building block in organic synthesis, facilitating the creation of complex molecules through cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
